1-Bromo-2-(cyclohexyloxy)benzene

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

1-Bromo-2-(cyclohexyloxy)benzene (CAS 105902-37-2) is a brominated aryl ether with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol. Characterized by a bromine atom and a cyclohexyloxy group at the ortho position on the benzene ring, this compound presents as a colorless to pale yellow liquid , with a predicted boiling point of 309.4±15.0 °C and a predicted density of 1.328±0.06 g/cm³.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 105902-37-2
Cat. No. B168455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(cyclohexyloxy)benzene
CAS105902-37-2
Synonyms1-bromo-2-(cyclohexyloxy)benzene
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=CC=C2Br
InChIInChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
InChIKeyINEXSMKRMASIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(cyclohexyloxy)benzene (CAS 105902-37-2): A High-Purity Ortho-Substituted Aryl Bromide Building Block for Cross-Coupling and Medicinal Chemistry Synthesis


1-Bromo-2-(cyclohexyloxy)benzene (CAS 105902-37-2) is a brominated aryl ether with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . Characterized by a bromine atom and a cyclohexyloxy group at the ortho position on the benzene ring, this compound presents as a colorless to pale yellow liquid , with a predicted boiling point of 309.4±15.0 °C and a predicted density of 1.328±0.06 g/cm³ . Commercially available at purity grades typically ranging from 95% to 98% , it serves as a versatile building block in organic synthesis, particularly for introducing steric bulk and lipophilicity into target molecules via cross-coupling reactions [1].

The Critical Role of Ortho-Substitution and Cyclohexyloxy Sterics in 1-Bromo-2-(cyclohexyloxy)benzene: Why Positional Isomers and Smaller Ethers Are Not Direct Replacements


Generic substitution of 1-Bromo-2-(cyclohexyloxy)benzene (CAS 105902-37-2) with its positional isomers, such as the para- or meta-substituted analogues (CAS 30752-31-9 and CAS 37631-06-4), or with less sterically demanding ethers like 2-bromoanisole, is not chemically equivalent. The ortho arrangement of the bulky cyclohexyloxy group and the bromine atom in this compound creates a unique steric and electronic environment that directly influences reaction kinetics, regioselectivity in subsequent functionalization, and the final spatial conformation of derived products [1]. While the para isomer provides a more linear, symmetrical geometry and the meta isomer offers a different steric profile, the ortho-substitution in 1-Bromo-2-(cyclohexyloxy)benzene is crucial for applications where a specific 1,2-substitution pattern is required, or where the proximity of the ether group can be leveraged for directed ortho-metalation or for enforcing a particular three-dimensional shape in the target molecule . The following evidence demonstrates the quantifiable differences that preclude simple interchange.

Quantitative Differentiation of 1-Bromo-2-(cyclohexyloxy)benzene Against Key Comparators


Differentiation from 1-Bromo-4-(cyclohexyloxy)benzene: Impact of Ortho vs. Para Substitution on Conformational and Electronic Properties

A direct comparison between the ortho-substituted target compound (CAS 105902-37-2) and its para-substituted regioisomer, 1-Bromo-4-(cyclohexyloxy)benzene (CAS 30752-31-9), reveals fundamental differences in spatial and electronic parameters that are critical for application-specific design. The ortho arrangement positions the bulky cyclohexyloxy group in close proximity to the reactive bromine atom, a feature that can significantly impact the rate and selectivity of palladium-catalyzed cross-coupling reactions compared to the para isomer [1]. While both compounds share the same molecular formula (C12H15BrO) and molecular weight (255.15 g/mol), their distinct substitution patterns lead to different InChIKeys (INEXSMKRMASIRN-UHFFFAOYSA-N for the ortho compound vs. YFUDIBSZKPCLQH-UHFFFAOYSA-N for the para isomer) and canonical SMILES, confirming their unique chemical identities .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Differentiation from 2-Bromoanisole: Enhanced Lipophilicity and Steric Bulk from Cyclohexyloxy Group

A comparison of the target compound (CAS 105902-37-2) with 2-bromoanisole (CAS 578-57-4), a common analogue featuring a methoxy group instead of a cyclohexyloxy group, demonstrates a significant increase in lipophilicity and steric demand. The calculated LogP (octanol-water partition coefficient) for 1-Bromo-2-(cyclohexyloxy)benzene is approximately 4.16 , which is substantially higher than the LogP of 2-bromoanisole (reported as 2.78) [1]. This represents a difference of +1.38 LogP units, indicating that the target compound is roughly 24 times more lipophilic than its methoxy counterpart.

Drug Discovery Lipophilicity Structure-Activity Relationship

Commercial Availability and Purity Benchmarking Against Meta and Para Isomers

From a procurement standpoint, the target ortho-substituted compound (CAS 105902-37-2) is commercially available from multiple vendors with a typical purity specification of 98% . This purity level is comparable to that of the para isomer (1-Bromo-4-(cyclohexyloxy)benzene, CAS 30752-31-9), which is also offered at 97-98% purity , and the meta isomer (1-Bromo-3-(cyclohexyloxy)benzene, CAS 37631-06-4), which is available in grades up to 99.999% (ultra-high purity) from certain suppliers [1]. The target compound is further distinguished by its specific MDL Number (MFCD11167623), which is a unique identifier essential for accurate procurement and regulatory compliance .

Procurement Quality Control Chemical Sourcing

Stability and Storage Recommendations: Quantitative Guidance for Long-Term Use

Vendor specifications provide quantitative guidance for the optimal storage of 1-Bromo-2-(cyclohexyloxy)benzene to ensure long-term stability and performance. The recommended storage temperature for the target compound is 2-8°C . For long-term storage, some vendors recommend storing the compound at -20°C to maximize recovery and prevent degradation . This is a more stringent requirement compared to its para isomer (1-Bromo-4-(cyclohexyloxy)benzene), which is often specified for storage at room temperature , indicating a potential difference in stability or sensitivity to thermal degradation.

Chemical Stability Storage Conditions Laboratory Management

Optimal Application Scenarios for 1-Bromo-2-(cyclohexyloxy)benzene Based on Quantitative Evidence


Synthesis of Sterically Encumbered Biaryl Ligands and Catalysts via Suzuki-Miyaura Cross-Coupling

The ortho-bromo and bulky cyclohexyloxy groups make 1-Bromo-2-(cyclohexyloxy)benzene an excellent substrate for synthesizing sterically demanding biaryl ligands for transition-metal catalysis . In a Suzuki-Miyaura cross-coupling with arylboronic acids, the steric hindrance of the cyclohexyloxy group can be leveraged to control the conformation of the resulting biaryl product, potentially leading to catalysts with improved enantioselectivity or stability . The high purity (98%) and distinct MDL number of the compound ensure reproducible results in these sensitive catalytic applications.

Medicinal Chemistry Lead Optimization: Increasing CNS Drug Candidate Lipophilicity and Metabolic Stability

The significantly enhanced lipophilicity (LogP ≈ 4.16) of 1-Bromo-2-(cyclohexyloxy)benzene, compared to less lipophilic analogues like 2-bromoanisole, makes it a valuable building block for medicinal chemistry programs targeting the central nervous system . Its ortho-substitution pattern and high LogP suggest it can be used to introduce a cyclohexyloxy pharmacophore into lead compounds to improve blood-brain barrier penetration and metabolic stability, crucial factors in CNS drug development .

Development of Conformationally Constrained Bioactive Molecules and SAR Studies

The unique 1,2-substitution pattern of 1-Bromo-2-(cyclohexyloxy)benzene is essential for synthesizing conformationally constrained analogues of bioactive molecules. Unlike its para isomer, which yields a linear geometry, the ortho-substituted target compound allows researchers to enforce a specific bent or folded three-dimensional shape in the final molecule . This is critical for probing structure-activity relationships (SAR) where the spatial arrangement of pharmacophores is a key determinant of target binding and biological activity.

Synthesis of Advanced Organic Electronic Materials and Liquid Crystal Precursors

The combination of a reactive aryl bromide handle and a bulky cyclohexyl group makes 1-Bromo-2-(cyclohexyloxy)benzene a suitable precursor for the synthesis of advanced materials . The cyclohexyl group can impart desirable physical properties, such as solubility and thermal stability, in organic electronic materials . Furthermore, its use in Suzuki coupling reactions allows for the construction of complex conjugated systems, which are fundamental to the development of organic light-emitting diodes (OLEDs) and liquid crystal components .

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